REACTION_CXSMILES
|
[C:1]([CH2:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].[Na].C([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)=C>>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH2:6][CH2:5][CH2:4][C:1](=[O:3])[CH3:2] |^1:7|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The produced may
|
Type
|
DISTILLATION
|
Details
|
be distilled as a yellow oil at 1.5
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of this oil
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)CCCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 14.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |